molecular formula C3H5ClO B123956 (R)-(-)-Epichlorohydrin CAS No. 51594-55-9

(R)-(-)-Epichlorohydrin

Cat. No.: B123956
CAS No.: 51594-55-9
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-VKHMYHEASA-N
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Description

(R)-(-)-Epichlorohydrin (C₃H₅ClO) is a chiral organochlorine epoxide first identified in 1848 during studies on glycerol and hydrogen chloride . It exists as a racemic mixture but can be enantiomerically resolved for applications requiring stereochemical precision. Its high reactivity stems from the epoxide ring and chlorine atom, enabling widespread use in synthesizing polymers (e.g., epoxy resins), adhesives, elastomers, and pharmaceuticals .

Preparation Methods

Enantioselective Hydrolysis Using Epoxide Hydrolases

Epoxide hydrolases (EHs) have emerged as biocatalysts for the kinetic resolution of racemic ECH. In a landmark study, recombinant epoxide hydrolase from Rhodotorula glutinis expressed in Pichia pastoris achieved enantioselective hydrolysis of racemic ECH in organic solvents . The reaction, conducted in n-dodecane with 2.5% (v/v) water, yielded (R)-ECH with 99% ee and 28.5% conversion within 60 minutes (Table 1). The use of organic solvents minimized spontaneous hydrolysis, enhancing enantioselectivity. This method’s scalability is limited by enzyme stability and the need for lyophilized whole-cell catalysts, but it offers an eco-friendly alternative to traditional chemical processes.

Table 1: Enzymatic Hydrolysis Parameters for (R)-ECH Synthesis

Substrate ConcentrationSolvent SystemReaction Timeee (%)Yield (%)
20 mMn-Dodecane60 min9928.5

Chiral Catalysts and Kinetic Resolution

Kinetic resolution using chiral catalysts represents a cornerstone of asymmetric synthesis. A patented method employing dual-core Salen-Co(II) complexes with SnCl₄ or FeCl₃ achieved remarkable enantiocontrol . For instance, [(R,R)-SalenCo(II)]₂·SnCl₂ catalyzed the hydrolysis of racemic ECH in tetrahydrofuran (THF) at 25°C, yielding (R)-ECH with 99.6% ee and 40.2% yield in 2 hours (Table 2). The catalyst’s modular design allows tuning of steric and electronic effects, enabling precise control over reaction kinetics. However, catalyst synthesis involves multi-step procedures, and metal leaching remains a concern for large-scale applications.

Table 2: Performance of Salen-Co Catalysts in (R)-ECH Synthesis

CatalystTemperature (°C)Time (h)ee (%)Yield (%)
[(R,R)-SalenCo(II)]₂·SnCl₂25299.640.2
[(S,S)-SalenCo(II)]₂·SnCl₄302099.038.3

Glycerol-Based Production: A Sustainable Route

The valorization of biodiesel byproduct glycerol into (R)-ECH has gained traction as a green chemistry initiative. A two-step process involving hydrochlorination and dehydrochlorination was optimized using hexanoic acid as a catalyst . In the first step, glycerol reacts with HCl at 383 K and 670 kPa, yielding 1,3-dichlorohydrin (1,3-DCH) with minimal trichloropropane byproducts. Subsequent ring closure with NaOH at 363 K produced ECH with 83% yield using Ti-MWW catalysts (Figure 1). The preferential formation of 1,3-DCH over 2,3-DCH (30–50:1 ratio) enhances cyclization efficiency, as 1,3-DCH reacts 300 times faster in basic conditions .

Figure 1: Glycerol-to-ECH Process Flow

  • Hydrochlorination : Glycerol + HCl → 1,3-DCH (hexanoic acid catalyst, 383 K, 670 kPa).

  • Cyclization : 1,3-DCH + NaOH → ECH (Ti-MWW catalyst, 363 K, 30 kPa).

Synthesis from Chiral Precursors: D-Mannitol

D-Mannitol, a naturally occurring sugar alcohol, serves as a chiral precursor for (R)-ECH synthesis. While detailed mechanistic studies are scarce, the process likely involves selective protection and oxidation steps to retain the desired (R)-configuration1. This route’s appeal lies in its reliance on renewable feedstocks, but scalability is hindered by multi-step synthesis and low overall yields.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Epichlorohydrin undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, and thiols.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.

    Oxidation and Reduction: Epichlorohydrin can be oxidized to form glycidol or reduced to form 3-chloropropanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Ring-Opening Reactions: Acids, bases, and various nucleophiles can be used to open the epoxide ring. The reactions are often conducted in solvents such as water, alcohols, or aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include glycidol, amino alcohols, and thiol derivatives.

    Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized compounds.

    Oxidation and Reduction: Products include glycidol and 3-chloropropanol.

Scientific Research Applications

Production of Epoxy Resins

Epichlorohydrin is a key precursor in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composite materials. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties, making them suitable for applications in the automotive and aerospace industries .

Application Details
Coatings Used for protective coatings on metal structures and flooring materials.
Adhesives Essential in formulating high-performance adhesives for various substrates.
Composite Materials Integral in manufacturing fiber-reinforced composites used in wind turbine blades and aircraft components.

Synthesis of Glycerol Ethers

(R)-(-)-Epichlorohydrin serves as a building block for synthesizing glycerol ethers, which find applications in personal care products and pharmaceuticals. These ethers enhance the texture and stability of creams and lotions .

Intermediate in Chemical Synthesis

The compound acts as an important intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its versatility allows for the creation of diverse compounds tailored for specific applications .

Manufacture of Flame Retardants

It is utilized in producing flame retardants that improve the safety of materials used in construction and electronics, providing enhanced protection against fire hazards .

Research in Polymer Chemistry

In academic and industrial research settings, this compound is employed to study polymerization processes, aiding scientists in developing new materials with improved properties for applications such as packaging and insulation .

Case Study 1: Epoxy Resin Development

A notable case study involves the use of this compound in developing high-performance epoxy resins for aerospace applications. Researchers demonstrated that incorporating this compound into resin formulations significantly improved thermal stability and mechanical strength compared to traditional epoxy systems.

Case Study 2: Glycerol Ether Synthesis

In pharmaceutical research, this compound was successfully used to synthesize glycerol ethers that serve as excipients in drug formulations. These ethers were shown to enhance drug solubility and stability, leading to improved bioavailability.

Safety Considerations

While this compound has numerous beneficial applications, it is classified as a probable carcinogen by several health agencies. Prolonged exposure can lead to serious health risks, including lung irritation and increased cancer risk . Therefore, safety protocols must be strictly adhered to during its handling and application.

Mechanism of Action

The mechanism of action of ®-(-)-Epichlorohydrin involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 92.52 g/mol
  • Boiling point: 117.9°C
  • Density: 1.18 g/cm³
  • Enantiomeric purity: Up to 99% ee via biocatalytic methods .

Structural and Functional Analogues

Ethylene Oxide (C₂H₄O)

  • Structure : Lacks the chlorine atom present in epichlorohydrin.
  • Reactivity : Less electrophilic due to the absence of chlorine, limiting its utility in nucleophilic substitutions.
  • Applications : Primarily used in sterilization and polyether production.
  • Safety: Ethylene oxide is a known carcinogen and mutagen, whereas epichlorohydrin’s toxicity is less pronounced but still requires careful handling .

Glycidol (C₃H₆O₂)

  • Structure : Contains a hydroxyl group instead of chlorine.
  • Synthesis : More expensive to produce enantiopure forms; (S)-glycidol costs 16–20× more than (R)-epichlorohydrin .
  • Applications : Used in β-blockers (e.g., metoprolol) but requires costlier resolution methods compared to epichlorohydrin’s biocatalytic routes .

Propylene Oxide (C₃H₆O)

  • Structure : Methyl group replaces chlorine in epichlorohydrin.
  • Reactivity : Lower polarity reduces suitability for crosslinking reactions.
  • Applications : Production of polyurethanes and surfactants.

Market and Production

  • Epichlorohydrin Demand : Driven by epoxy resin markets in Asia-Pacific, with production capacity expansions (e.g., Grasim Industries’ 100 KTPA plant) .
  • Glycidol: Limited by high costs, though critical for high-value pharmaceuticals.

Biological Activity

(R)-(-)-Epichlorohydrin, a chiral epoxide compound, is recognized for its significant biological activity, particularly as an alkylating agent. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a bifunctional alkylating agent that can form covalent bonds with nucleophilic sites in DNA and proteins. The compound's reactivity stems from its epoxide and chloride functionalities, which enable it to interact with various biological molecules. It is known to induce DNA interstrand cross-linking , a critical mechanism contributing to its cytotoxicity.

Key Mechanisms:

  • DNA Cross-Linking : this compound forms interstrand cross-links primarily at deoxyguanosine residues, which can lead to DNA strand breaks and subsequent cellular apoptosis .
  • Cytotoxicity : Studies indicate that this compound exhibits greater cytotoxicity than its enantiomer (S)-epichlorohydrin, with an IC50 value of approximately 2.2 mM compared to 3.9 mM for (S)-epichlorohydrin .
  • Protein Cross-Linking : Besides DNA, this compound can also cross-link proteins, further contributing to its biological effects .

Cytotoxicity and Mutagenicity

The cytotoxic effects of this compound have been studied extensively in various cell lines. The compound's ability to induce DNA damage correlates strongly with its mutagenic potential.

  • Cytotoxicity Studies : In experiments involving chicken erythroprogenitor cells, this compound demonstrated a dose-dependent increase in cytotoxicity .
  • Mutagenicity : The compound has been classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC), based on evidence from animal studies showing increased tumor incidence following exposure .

Case Studies

Several studies have focused on the biological activity of this compound in different contexts:

  • Animal Studies : A study conducted on Wistar rats revealed a dose-dependent increase in forestomach lesions upon administration of epichlorohydrin. At higher doses (10 mg/kg bw), significant hyperplasia and carcinoma were observed .
    Dose (mg/kg bw)HyperplasiaPapillomaCarcinoma
    Control5/501/506/49
    224/406/4935/49
    106/494/4924/39
  • Metabolic Studies : Research has shown that the metabolism of this compound involves conjugation with glutathione and hydration by epoxide hydrolase, leading to the formation of metabolites that may contribute to its toxic effects .

Toxicology and Safety Considerations

Exposure to this compound poses several health risks. Occupational exposure limits have been established due to its potential toxicity and carcinogenicity. The compound is known to cause respiratory irritation and has been associated with liver and kidney damage in animal studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-(-)-epichlorohydrin, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via two primary methods:

  • Chlorohydrin Process : Propylene reacts with chlorine and water to form 1,2-dichloropropane, followed by dehydrochlorination using bases (e.g., NaOH) under controlled temperatures (0–50°C) .
  • Glycerol Chlorination : A newer method uses glycerol (a biodiesel byproduct) reacted with HCl gas and catalysts (e.g., carboxylic acids) to produce 1,3-dichlorohydrin, which is then cyclized to epichlorohydrin . Enantiomeric purity depends on reaction kinetics, catalyst choice, and separation techniques (e.g., chiral chromatography). Industrial processes often yield racemic mixtures, requiring resolution steps for the (R)-enantiomer .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats must be worn to avoid skin/eye contact, as the compound is a severe irritant and suspected carcinogen .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, which can cause pulmonary edema .
  • Waste Disposal : Collect waste in sealed containers for professional hazardous waste treatment to prevent environmental contamination .

Q. How does this compound’s reactivity differ from its (S)-(+)-enantiomer in nucleophilic substitution reactions?

Both enantiomers undergo nucleophilic substitution (e.g., with amines or thiols), but their stereochemistry influences reaction pathways. For example, the (R)-enantiomer is preferred in synthesizing chiral pharmaceuticals like rivaroxaban, where configuration affects drug activity . Kinetic studies show slight differences in reaction rates due to steric effects in chiral environments .

Advanced Research Questions

Q. What enzymatic strategies enable enantioselective synthesis or resolution of this compound?

  • Halohydrin Dehalogenases (HHDHs) : Enzymes like HheC catalyze the nitrite-mediated ring-opening of racemic epichlorohydrin, resolving this compound with >99% enantiomeric excess (ee) at 41% conversion .
  • Epoxide Hydrolases : Coupled with HHDHs in two-phase systems, these enzymes enhance ee by selectively hydrolyzing the (S)-enantiomer .
  • Biocatalytic Oxidation : Chloroperoxidase from Caldariomyces fumago enantioselectively oxidizes 3-chloropropene to this compound .

Q. How can trace-level quantification of this compound be achieved in pharmaceutical intermediates?

  • Gas Chromatography-Headspace (GC-HS) : Validated methods with a detection limit of 50 ppm (for rivaroxaban synthesis) use DB-624 columns (30 m × 0.32 mm × 1.8 µm) and FID detectors. Parameters: split ratio 10:1, injector 200°C, detector 250°C, and oven ramp from 40°C (5 min) to 240°C (10°C/min) .
  • LC-MS/MS : For sub-ppm detection, electrospray ionization in negative mode with MRM transitions (m/z 92.5 → 57.1) is employed .

Q. What experimental design principles optimize this compound’s use in polymer synthesis (e.g., β-cyclodextrin crosslinking)?

A factorial design study identified key variables for β-cyclodextrin/epichlorohydrin polymerization:

VariableOptimal RangeImpact on Product
β-CD:EP molar ratio1:10–1:20Higher ratios increase crosslinking density
NaOH concentration0.5–1.0 MAffects epoxide ring-opening kinetics
Temperature60–80°CHigher temps reduce reaction time
Stirring speed300–500 rpmEnsures homogeneous phase distribution

Q. How do data contradictions arise in toxicity studies of this compound, and how can they be resolved?

Discrepancies in carcinogenicity data (e.g., rodent vs. human studies) stem from metabolic differences. Rodents show higher susceptibility due to glutathione depletion pathways. Researchers must contextualize findings using:

  • In vitro models : Human liver microsomes to assess metabolic activation.
  • Dose-response analysis : Linear vs. threshold models for risk extrapolation .
  • Comparative genomics : Identify conserved detoxification pathways across species .

Q. Methodological Tables

Table 1. Key Reaction Conditions for this compound Synthesis

MethodCatalystTemp. RangeYield (%)Purity (ee)Reference
Chlorohydrin ProcessNaOH0–50°C85–90Racemic
Glycerol ChlorinationAcetic Acid80–120°C70–75Racemic
Enzymatic ResolutionHheC + Nitrite25°C41>99% (R)

Table 2. Analytical Parameters for GC-HS Quantification

ParameterValue
ColumnDB-624 (30 m × 0.32 mm × 1.8 µm)
Detection Limit50 ppm
Linearity Range50–200 ppm (R² > 0.999)
Recovery Rate98–102%

Properties

IUPAC Name

(2R)-2-(chloromethyl)oxirane
Source PubChem
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InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501014417
Record name (-)-Epichlorohydrin
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Molecular Weight

92.52 g/mol
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CAS No.

51594-55-9
Record name (-)-Epichlorohydrin
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Record name Epichlorohydrin, (-)-
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Record name (-)-Epichlorohydrin
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Record name (R)-1-chloro-2,3-epoxypropane
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Record name EPICHLOROHYDRIN, (-)-
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
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Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
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glycidyl polyethers
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Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
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Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
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epoxy acrylate
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epoxy acrylate
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crotyl phenyl glycidyl ether
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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